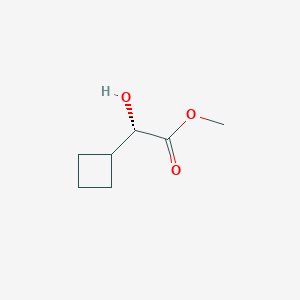

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl (2S)-2-cyclobutyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHBAAQBWSDPLW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Ester Group

Hydrolysis

Saponification of the methyl ester using a base such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup, yields the corresponding α-hydroxy carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid can participate in a wide range of reactions, including amide bond formation.

Transesterification

The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl, or benzyl (B1604629) esters) via transesterification. This reaction is typically catalyzed by an acid or a base and involves treating the methyl ester with an excess of the desired alcohol. google.com Enzymatic catalysis can also be employed for this purpose. google.com This derivatization is useful for altering the steric or electronic properties of the ester or for introducing a group that can be cleaved under specific conditions (e.g., a benzyl ester removed by hydrogenolysis).

Aminolysis

Direct reaction of the ester with an amine (aminolysis) to form an amide is a powerful tool for creating derivatives with diverse biological activities. This reaction can be facilitated by heat or, more efficiently, by enzymatic catalysis. For example, lipase-catalyzed aminolysis of chiral α-hydroxy esters with primary amines has been shown to proceed with high conversion rates, yielding chiral α-hydroxy amides. researchgate.net This enzymatic approach offers mild reaction conditions and high selectivity. researchgate.net

Table 3: Derivatization of the Ester Moiety

| Reaction | Reagents/Catalyst | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid | Precursor for amides, further esterifications. |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') | Modifies solubility, reactivity, and serves as an alternative protecting group. google.com |

| Aminolysis | R'R''NH, Lipase Catalyst | Amide (-CONR'R'') | Introduces peptide-like linkages, creates diverse libraries of compounds. researchgate.net |

Derivatization of the Cyclobutyl Ring

Fundamental Principles of Chirality and Stereoisomerism in α-Substituted Esters

The concept of chirality is fundamental to understanding the stereochemistry of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate. A molecule is considered chiral if it is non-superimposable on its mirror image. researchgate.netresearchgate.net The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. wikipedia.org

In the case of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, the carbon atom at the α-position (C2) is a stereocenter. It is bonded to four distinct groups:

A hydroxyl group (-OH)

A cyclobutyl group (-C₄H₇)

A methoxycarbonyl group (-COOCH₃)

A hydrogen atom (-H)

Due to this stereocenter, the molecule can exist as a pair of enantiomers: (S)-Methyl 2-cyclobutyl-2-hydroxyacetate and (R)-Methyl 2-cyclobutyl-2-hydroxyacetate. Enantiomers are stereoisomers that are mirror images of each other and have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal and opposite directions. researchgate.net A 50:50 mixture of two enantiomers is known as a racemic mixture and is optically inactive. wikipedia.org

If a molecule contains more than one stereocenter, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net They have different physical and chemical properties. While the target molecule itself has only one stereocenter, its synthesis may proceed through intermediates or use starting materials with multiple chiral centers, making the principles of diastereomerism relevant. msu.edu

The spatial arrangement of the four different groups around the α-carbon determines the absolute configuration, designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The synthesis of a single enantiomer, such as the (2S) form, requires stereoselective methods that can differentiate between the two possible spatial arrangements.

Strategies for Achieving and Maximizing Enantiomeric Excess in Synthetic Pathways

To produce a single enantiomer like Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, chemists employ asymmetric synthesis, which preferentially forms one enantiomer over the other. The success of such a synthesis is quantified by the enantiomeric excess (ee), a measure of the purity of the chiral substance.

A primary strategy for synthesizing this target molecule is the asymmetric reduction of its prochiral precursor, methyl 2-cyclobutyl-2-oxoacetate. In this α-keto ester, the carbonyl carbon is planar and achiral. A stereoselective reducing agent can preferentially add a hydride (H⁻) to one of the two faces of the carbonyl, leading to the desired α-hydroxy ester.

Common methods to achieve high enantiomeric excess include:

Catalytic Asymmetric Hydrogenation: This is a highly efficient method that uses a transition metal catalyst (e.g., Ruthenium, Iridium, Rhodium) combined with a chiral ligand. nih.govresearchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to hydrogen delivery to only one face of the ketone. For sterically hindered ketones, such as those with a cyclobutyl group, the design of the ligand is crucial to create a pocket that allows the substrate to approach effectively while still controlling stereoselectivity. nih.gov

Chiral Reducing Agents: Stoichiometric amounts of chiral reducing agents can be used. These often involve modifying common hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) with chiral ligands, such as amino alcohols or BINOL. wikipedia.org

Enzymatic Reduction: Biocatalysis, using enzymes like ketoreductases or whole-cell systems (e.g., carrot bits), can offer exceptional selectivity for the reduction of ketones under mild conditions, providing a green chemistry alternative. researchgate.net

Kinetic Resolution: This method involves the resolution of a racemic mixture of the final product (racemic methyl 2-cyclobutyl-2-hydroxyacetate). A chiral catalyst or enzyme is used to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. wikipedia.org

The choice of strategy depends on factors like substrate compatibility, desired scale, and the availability of catalysts and reagents. The effectiveness of these methods is often presented as enantiomeric excess (ee), as shown in the table below for analogous reactions.

| Substrate Type | Method | Catalyst/Reagent | Enantiomeric Excess (ee) |

|---|---|---|---|

| β-Keto Ester | Asymmetric Hydrogenation | Ir-catalyzed with chiral ferrocenyl P,N,N-ligands | Up to 95% |

| α-Keto Phosphonate | Asymmetric Hydrogenation | Pd(II) trifluoroacetate (B77799) with (R)-MeO-BIPHEP | 33% to 55% |

| Simple Ketone | Asymmetric Hydrogenation | Ir/SpiroPAP catalyst | >99% |

| α-Keto Acid | Asymmetric Hydrogenation | Ir/SpiroPAP catalyst | High |

Diastereoselective Induction and Control in Multi-step Organic Transformations

Diastereoselective induction refers to the preferential formation of one diastereomer over another. wikipedia.org While Methyl (2S)-2-cyclobutyl-2-hydroxyacetate has only one stereocenter, diastereoselective control becomes critical when the synthesis involves intermediates with multiple stereocenters or when the starting material is itself chiral. msu.edu

Two primary strategies for diastereoselective control are:

Substrate Control: A pre-existing chiral center in the reacting molecule influences the creation of a new stereocenter. youtube.com For instance, if a chiral cyclobutane derivative were used as a starting material, its inherent stereochemistry could direct the outcome of subsequent reactions. The puckered, three-dimensional structure of the cyclobutane ring can sterically block one face of a reactive site, forcing an incoming reagent to attack from the less hindered face. nih.govdoi.org This is a common strategy in the synthesis of complex natural products.

Auxiliary Control: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. youtube.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For example, an achiral cyclobutyl keto acid could be attached to a chiral auxiliary like an Evans oxazolidinone. mdpi.com The auxiliary then directs the stereoselective reduction of the ketone, after which it is cleaved to yield the enantiomerically enriched hydroxy acid, which can then be esterified.

The table below illustrates the application of chiral auxiliaries in achieving diastereoselectivity.

| Reaction Type | Chiral Auxiliary | Result |

|---|---|---|

| Aldol Reactions | Evans' Oxazolidinones | Formation of enantiomerically pure β-hydroxy carbonyl compounds. nih.gov |

| Alkylation Reactions | Pseudoephedrine | Synthesis of optically active carboxylic acids or amino acids. mdpi.com |

| [2+2] Cycloaddition | Dioxolane | Control of stereochemistry in fused cyclobutanone (B123998) synthesis. mdpi.com |

| Conjugate Addition | L-ephedrine | Diastereoselective conjugate addition to α,β-unsaturated amides. google.com |

Influence of Catalyst and Ligand Design on Stereochemical Outcomes

In catalytic asymmetric synthesis, the catalyst system—comprising a metal and a chiral ligand—is paramount in determining the stereochemical outcome. The ligand is responsible for creating the chiral environment that leads to differentiation between the two enantiotopic faces of the prochiral substrate. researchgate.net

For the synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate via asymmetric hydrogenation of the corresponding α-keto ester, the design of the chiral ligand is critical. Key design considerations include:

Steric Bulk: The ligand must possess sufficient steric bulk to effectively block one face of the substrate when it coordinates to the metal center. However, excessive bulk can hinder the substrate from binding altogether, reducing catalytic activity. nih.gov The presence of the cyclobutyl group on the substrate presents a moderate steric challenge that the ligand must accommodate. nih.gov

Electronic Properties: The electronic nature of the ligand influences the activity of the metal catalyst. Electron-donating or electron-withdrawing groups on the ligand can tune the reactivity of the catalyst for a specific substrate.

Secondary Interactions: Some ligands are designed to have non-covalent interactions (e.g., hydrogen bonding, π-stacking) with the substrate in the transition state. These interactions can help to lock the substrate into a single, highly ordered conformation, leading to higher selectivity. researchgate.net

The choice of metal is also important. Ruthenium and Iridium are commonly used for the hydrogenation of ketones and esters, often exhibiting complementary selectivities. mdpi.com The combination of the metal and a well-designed ligand, such as those from the BINAP, DuPHOS, or SpiroPAP families, is essential for achieving high yields and enantioselectivities in the synthesis of chiral alcohols and their derivatives. mdpi.comrsc.org

Stereochemical Purity Considerations in Chiral Building Block Utilization

The use of enantiomerically pure starting materials, often referred to as chiral building blocks or the "chiral pool," is a powerful strategy in organic synthesis. buchler-gmbh.com This approach leverages naturally occurring chiral molecules like amino acids or terpenes to introduce stereocenters into a target molecule.

In the context of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, one could envision a synthesis starting from a chiral cyclobutane-containing building block. For example, a readily available enantiopure cyclobutane derivative could be elaborated into the final product without the need for an asymmetric step at a later stage.

The critical consideration in this strategy is the stereochemical purity of the building block. Any enantiomeric or diastereomeric impurity in the starting material will be carried through the synthesis, leading to a final product with reduced optical purity. researchgate.net This has significant implications, especially in pharmaceutical applications where the undesired enantiomer may be inactive or even harmful. researchgate.net

Therefore, several points are crucial:

Source and Purity: Chiral building blocks must be sourced from reliable suppliers or synthesized with high, verifiable stereochemical purity. researchgate.net

Analytical Confirmation: The enantiomeric and/or diastereomeric excess of the starting material must be rigorously confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. researchgate.net

Racemization Risk: Throughout the synthetic sequence, reaction conditions must be carefully chosen to avoid the racemization (loss of stereochemical integrity) of the existing stereocenters. Conditions such as strong base or high heat can sometimes lead to the epimerization of a chiral center, particularly if it is adjacent to a carbonyl group.

Ultimately, starting with a building block of the highest possible stereochemical purity is essential for synthesizing a final product that meets the stringent requirements for enantiomeric purity.

Research Applications of Methyl 2s 2 Cyclobutyl 2 Hydroxyacetate As a Synthetic Intermediate

Precursor in Complex Molecule Synthesis

While cyclobutane-containing molecules are of significant interest in medicinal chemistry and natural product synthesis, there is a lack of specific published research that explicitly details the use of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate as a direct precursor in the construction of complex molecules.

Role in the Construction of Natural Product Scaffolds and Analogues

Natural products featuring a cyclobutane (B1203170) moiety are known and often present unique biological activities. The synthesis of such compounds frequently involves strategic [2+2] cycloadditions or other specialized methods to construct the strained four-membered ring. While a chiral building block like Methyl (2S)-2-cyclobutyl-2-hydroxyacetate could hypothetically be incorporated into a synthetic route towards a natural product or its analogue, there are no specific examples in the accessible literature that demonstrate this application.

Utility in the Elaboration of Pharmacologically Relevant Derivatives

The incorporation of cyclobutane rings into drug candidates is a strategy used to modulate physicochemical properties such as metabolic stability and lipophilicity. The defined stereochemistry of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate makes it an attractive starting material for the synthesis of new chemical entities. However, specific studies detailing its conversion into pharmacologically active derivatives are not readily found in the public domain.

Application in Agrochemical Compound Development

The development of novel agrochemicals often involves the exploration of unique chemical scaffolds to identify new modes of action or to overcome resistance. The cyclobutane unit can offer a distinct structural motif. Nevertheless, there is no specific information available that links Methyl (2S)-2-cyclobutyl-2-hydroxyacetate to the development of new agrochemical compounds.

Contribution to the Chiral Pool of Synthetic Organic Chemistry

Chiral pools are collections of enantiomerically pure compounds derived from natural sources that are used as starting materials for asymmetric synthesis. As a compound with a defined stereocenter, Methyl (2S)-2-cyclobutyl-2-hydroxyacetate inherently belongs to the broader chiral pool available to synthetic chemists. Its value lies in the pre-existing stereochemistry at the carbon bearing the hydroxyl and cyclobutyl groups, which can be transferred to new, more complex molecules, thus avoiding the need for asymmetric synthesis steps. However, without specific examples of its use, a detailed account of its contribution remains theoretical.

Development of Novel Cyclobutane-Containing Molecular Architectures

The unique bond angles and strain of the cyclobutane ring can lead to novel three-dimensional structures. Synthetic intermediates containing this ring are crucial for exploring new areas of chemical space. Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, with its functional handles (ester and hydroxyl groups), is well-suited for elaboration into more complex cyclobutane-containing architectures. For instance, the hydroxyl group could be used for nucleophilic substitution or as a directing group, while the ester can be hydrolyzed, reduced, or converted to other functional groups. Despite this potential, published research on the development of novel molecular architectures originating from this specific compound is not available.

Potential as a Monomer Precursor in Polymer Chemistry and Materials Science

Bifunctional molecules can often serve as monomers or monomer precursors for the synthesis of polymers. Methyl (2S)-2-cyclobutyl-2-hydroxyacetate possesses a hydroxyl and an ester group, which could potentially be modified to create a polymerizable monomer. For example, the hydroxyl group could be esterified with a polymerizable acid (like acrylic acid), or the ester could be converted to a carboxylic acid and then used in a polycondensation reaction. The rigid cyclobutane unit could impart unique thermal and mechanical properties to the resulting polymer. This remains a hypothetical application, as there is no current research to support its use in polymer chemistry.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment.

Spectroscopy provides a detailed picture of the molecular architecture of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, from the connectivity of its atoms to the identification of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals, confirming the compound's constitution and stereochemistry.

In a typical ¹H NMR spectrum, the protons of the cyclobutyl ring appear as a complex series of multiplets due to their diastereotopic nature and complex spin-spin coupling. The methoxy (B1213986) group (–OCH₃) of the ester presents as a sharp singlet, while the α-proton (–CHOH) also gives rise to a distinct signal.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include the carbonyl carbon of the ester group, the carbon atom bearing the hydroxyl group (C-OH), the methoxy carbon, and the distinct carbons of the cyclobutyl ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Predicted) Note: Experimental data can vary based on solvent and instrument parameters.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~175.0 |

| CH-OH | ~4.0 (doublet) | ~75.0 |

| O-CH₃ | ~3.7 (singlet) | ~52.0 |

| CH (cyclobutyl) | ~2.5 (multiplet) | ~40.0 |

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and their directly attached carbons, confirming the assignments made from 1D spectra and solidifying the structural elucidation.

Mass spectrometry is utilized to determine the molecular weight and elemental composition of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, as well as to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₇H₁₂O₃).

Under electron ionization (EI), the molecule typically undergoes fragmentation. Common fragmentation pathways include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), and cleavage of the cyclobutyl ring.

Table 2: Predicted Mass Spectrometry Adducts and Fragments

| Adduct/Fragment | Formula | m/z (mass-to-charge ratio) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₃O₃]⁺ | 145.0859 |

| [M+Na]⁺ | [C₇H₁₂O₃Na]⁺ | 167.0679 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate is characterized by distinct absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the spectrum are a strong, broad absorption band associated with the O-H stretching vibration of the hydroxyl group and a sharp, intense band for the C=O stretching vibration of the ester carbonyl group.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O–H stretch | 3500 - 3200 (broad) |

| Alkane | C–H stretch | 3000 - 2850 |

| Ester Carbonyl | C=O stretch | 1750 - 1735 (strong) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination.

Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate.

Determining the enantiomeric excess (e.e.) is critical for a chiral molecule, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the (S)- and (R)-enantiomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their quantification and the calculation of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While Methyl (2S)-2-cyclobutyl-2-hydroxyacetate itself may have limited volatility due to its hydroxyl group, it can be analyzed after conversion to a more volatile derivative, such as by silylation (e.g., converting the –OH group to a –OTMS group).

The gas chromatograph separates the derivatized compound from any volatile impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each component. This allows for the confirmation of the derivative's identity and the detection and identification of any volatile impurities.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of a molecule's absolute configuration. researchgate.netnih.govthieme-connect.despringernature.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. For chiral molecules, the anomalous dispersion of X-rays allows for the differentiation between enantiomers, a critical aspect in pharmaceutical and chemical research. researchgate.net

The process involves growing a suitable single crystal of the compound of interest, which can often be a challenging step. researchgate.net Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The Flack parameter is a crucial value derived from the crystallographic data that helps in the confident assignment of the absolute stereochemistry of a light-atom molecule. researchgate.net

Despite the power of this technique, no published studies were identified that report the single-crystal X-ray diffraction analysis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate. Consequently, there is no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, available in the public domain for this specific compound.

Table 1: Hypothetical X-ray Crystallographic Data for Methyl (2S)-2-cyclobutyl-2-hydroxyacetate

| Parameter | Hypothetical Value |

| Empirical formula | C7H12O3 |

| Formula weight | 144.17 g/mol |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.002 |

| Flack parameter | 0.0(1) |

| Note: This table is purely illustrative and does not represent actual experimental data. |

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. nih.gov Optically active substances have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength of light). nih.gov The specific rotation, [α], is a standardized measure of a compound's optical activity. A positive (+) or dextrorotatory value indicates a clockwise rotation of the plane-polarized light, while a negative (-) or levorotatory value signifies a counter-clockwise rotation.

The measurement is performed using a polarimeter. A solution of the chiral compound is placed in a sample tube, and plane-polarized light is passed through it. An analyzer is then rotated to determine the angle of rotation of the light. For the (2S)-enantiomer of a compound, one would expect to measure a specific optical rotation value. However, a literature search did not yield any reported experimental values for the specific rotation of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate.

Table 2: Hypothetical Polarimetry Data for Methyl (2S)-2-cyclobutyl-2-hydroxyacetate

| Parameter | Hypothetical Value |

| Enantiomer | (2S) |

| Specific Rotation [α]D²⁰ | +15.5° (c 1.0, CHCl3) |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl3) |

| Temperature | 20 °C |

| Wavelength (D-line) | 589 nm |

| Note: This table is purely illustrative and does not represent actual experimental data. |

Mechanistic Insights and Computational Studies of Reactions Involving Methyl 2s 2 Cyclobutyl 2 Hydroxyacetate

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The stereoselective synthesis of a chiral molecule like Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, which possesses a stereocenter at the α-position to the ester, would likely involve the asymmetric reduction of a corresponding α-keto ester, methyl 2-cyclobutyl-2-oxoacetate, or the stereoselective addition of a nucleophile to a related prochiral substrate. The elucidation of the reaction mechanism for such a synthesis is critical for understanding the origin of stereoselectivity and for optimizing reaction conditions.

Key mechanistic aspects that would be investigated include:

The nature of the catalyst-substrate interaction: In a catalyzed reaction, understanding how the chiral catalyst interacts with the substrate to favor the formation of the (S)-enantiomer is paramount. This involves identifying the specific binding interactions, such as hydrogen bonding or metal coordination, that differentiate the transition states leading to the two possible enantiomers.

The role of reaction intermediates: The identification and characterization of any intermediates, such as hemiacetals or enolates, can provide crucial insights into the reaction pathway.

The influence of reaction parameters: A thorough mechanistic study would also explore how changes in temperature, solvent, and reactant concentrations affect the stereochemical outcome of the reaction.

While specific studies on Methyl (2S)-2-cyclobutyl-2-hydroxyacetate are absent, the principles of stereoselective synthesis have been extensively reviewed and applied to a wide range of α-hydroxy esters.

Transition State Analysis and Reaction Pathway Mapping for Chiral Induction

The origin of enantioselectivity in a chemical reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Transition state analysis for the synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate would involve mapping the potential energy surface of the reaction to locate and characterize the transition state structures.

This analysis would aim to:

Identify the lowest energy transition state: The preferred reaction pathway proceeds through the transition state of lowest energy. For the synthesis of the (S)-enantiomer, the transition state leading to this product would be expected to be lower in energy than the one leading to the (R)-enantiomer.

Analyze the geometry of the transition states: The three-dimensional arrangement of atoms in the transition state reveals the key steric and electronic interactions that govern chiral induction. For example, in a catalytic asymmetric reduction, the analysis would focus on how the chiral ligand environment of the catalyst shields one face of the prochiral ketone.

Quantify the energy difference between competing transition states: The enantiomeric excess (ee) of a reaction is directly related to the difference in the free energies of the diastereomeric transition states (ΔΔG‡).

Computational methods are indispensable for performing transition state analysis, as these transient structures are not directly observable experimentally.

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the outcomes of chemical reactions. u-szeged.hu For a molecule like Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, several computational approaches could be employed:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. u-szeged.hubanglajol.inforesearchgate.net It can be used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their relative energies. This information is crucial for mapping reaction pathways and understanding selectivity.

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of molecules over time. This can be particularly useful for understanding the role of solvent effects and for sampling different conformations of flexible molecules, which can be important for accurately modeling catalyst-substrate interactions.

The table below summarizes the application of these computational methods in the context of studying reactions involving α-hydroxy esters.

| Computational Method | Application in Studying Reactions of α-Hydroxy Esters |

| Density Functional Theory (DFT) | - Calculation of transition state energies to predict enantioselectivity.- Elucidation of reaction pathways by identifying intermediates and transition states.- Analysis of electronic properties to understand catalyst-substrate interactions. |

| Molecular Dynamics (MD) | - Simulation of the behavior of the catalyst and substrate in solution to understand the role of the solvent.- Exploration of the conformational landscape of flexible catalysts and substrates. |

These computational approaches, while not yet applied specifically to Methyl (2S)-2-cyclobutyl-2-hydroxyacetate in the available literature, represent the state-of-the-art for gaining deep mechanistic insights into stereoselective reactions.

Kinetic Studies of Stereoselective Transformations and Reaction Rate Determination

Experimental kinetic studies are essential for complementing computational work and for fully understanding a reaction mechanism. For the stereoselective synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, kinetic studies would involve measuring the rate of the reaction under various conditions.

Key experiments would include:

Determination of the reaction order: By systematically varying the concentrations of the reactants and the catalyst, the dependence of the reaction rate on each species can be determined. This provides information about the composition of the rate-determining transition state.

Measurement of activation parameters: By studying the effect of temperature on the reaction rate, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined. These parameters provide insights into the nature of the transition state.

Isotope effect studies: The use of isotopically labeled reactants can help to identify which bonds are being broken or formed in the rate-determining step of the reaction.

While no kinetic data for reactions involving Methyl (2S)-2-cyclobutyl-2-hydroxyacetate have been reported, the methodologies for such studies are well-established.

Substrate–Catalyst Interaction Modeling for Optimized Enantiocontrol

The rational design of catalysts for improved enantioselectivity relies on a detailed understanding of the interactions between the substrate and the catalyst. Substrate-catalyst interaction modeling, often performed using computational methods, is a powerful tool for achieving this.

For a hypothetical stereoselective synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, this modeling would involve:

Building a computational model of the catalyst-substrate complex: This model would be based on the known structures of the catalyst and the substrate.

Identifying key non-covalent interactions: The model would be used to identify the specific hydrogen bonds, steric repulsions, and other non-covalent interactions that govern the binding of the substrate to the catalyst.

Predicting the effect of catalyst modifications: By systematically modifying the structure of the catalyst in the computational model, it is possible to predict how these changes will affect the enantioselectivity of the reaction. This allows for the in silico screening of potential new catalysts before they are synthesized and tested in the laboratory.

This approach of combining computational modeling with experimental work is a powerful strategy for the development of highly efficient and selective catalytic systems.

Future Research Directions and Emerging Opportunities for Methyl 2s 2 Cyclobutyl 2 Hydroxyacetate

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The enantioselective synthesis of chiral α-hydroxy esters, such as Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, is a pivotal area of research. Future efforts are anticipated to focus on the development of novel catalytic systems that offer superior enantioselectivity and efficiency. A promising direction is the use of chiral scandium(III) N,N'-dioxide Lewis acid catalysts, which have shown high chemo-, regio-, and enantioselectivity in the synthesis of other optically active β-keto esters. organic-chemistry.orgnih.gov The adaptation of such catalysts for the asymmetric reduction of the corresponding α-keto ester precursor to Methyl (2S)-2-cyclobutyl-2-hydroxyacetate could lead to highly efficient synthetic routes.

Furthermore, phase-transfer catalysis using cinchona derivatives presents another avenue for the asymmetric α-alkylation of related β-dicarbonyl compounds, suggesting its potential adaptation for the synthesis of precursors to the target molecule. rsc.org The development of these and other novel catalytic systems will be crucial in overcoming challenges associated with achieving high enantiomeric purity and scaling up production processes. chiralpedia.com

| Catalyst Type | Potential Advantages for Synthesis | Relevant Precursor Reaction |

| Chiral Scandium(III) N,N'-Dioxide | High chemo-, regio-, and enantioselectivity | Asymmetric homologation of ketones |

| Cinchona Alkaloid Derivatives | Transition-metal-free, recyclable catalyst | Asymmetric α-alkylation |

| Planar-Chiral DMAP Catalysts | High selectivity in kinetic resolutions | Kinetic resolution of β-hydroxy esters |

Integration into Multi-component and Cascade Reactions for Increased Synthetic Complexity

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple precursors in a single step. nih.gov The integration of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate or its precursors into MCRs could provide streamlined access to a diverse range of complex chiral molecules. For instance, Passerini and Ugi reactions, which are foundational isocyanide-based MCRs, could potentially utilize derivatives of this cyclobutane (B1203170) synthon to generate novel scaffolds for drug discovery. nih.govresearchgate.net

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, also represent a significant opportunity. Designing cascade sequences that incorporate the chiral cyclobutyl moiety can lead to the efficient synthesis of complex natural product analogues and active pharmaceutical ingredients. acs.org Future research will likely focus on designing novel MCRs and cascade sequences that leverage the unique stereochemistry of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate.

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. chiralpedia.com For the synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, future research will undoubtedly prioritize the development of sustainable and environmentally benign routes. This includes the use of biocatalysis, which operates under mild conditions, and the development of processes that minimize waste and utilize renewable resources. nih.govnih.gov

The use of plant-based biocatalysts, such as enzymes from Daucus carota (carrot), for the enantioselective reduction of ketones to chiral alcohols is a promising green approach. nih.gov Applying such biocatalytic reductions to the synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate could offer a more sustainable alternative to traditional chemical methods that often rely on heavy metals and harsh reagents. nih.gov Continuous flow chemistry is another emerging technology that can enhance the sustainability of chemical synthesis by improving efficiency and reducing waste. chiralpedia.com

Expanding the Scope of Applications as a Versatile Chiral Synthon in Diverse Chemical Fields

Chiral synthons, or building blocks, are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netresearchgate.netnih.gov Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, with its defined stereocenter and functional groups, is a valuable chiral building block. Future research will aim to expand its applications in the synthesis of a wide array of complex molecules.

The unique cyclobutyl motif can impart interesting conformational constraints and physicochemical properties to target molecules, making it an attractive component in drug design. calstate.eduresearchgate.net The development of methodologies to incorporate this synthon into diverse molecular architectures will be a key focus, enabling the synthesis of novel compounds with potential biological activity. researchgate.net

Advanced Computational Design for Rational Synthesis and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. For the synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, advanced computational methods can be employed for the rational design of catalysts and the optimization of reaction conditions. Density Functional Theory (DFT) calculations, for example, can elucidate reaction pathways and predict the origins of enantioselectivity in asymmetric catalytic reactions. organic-chemistry.orgnih.gov

By modeling the transition states of catalytic cycles, researchers can design more effective chiral ligands and catalysts, leading to improved yields and enantiomeric excesses. This in silico approach can accelerate the development of new synthetic methods by reducing the need for extensive empirical screening of reaction conditions.

Investigation of Enzyme Engineering for Tailored Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral compounds. nih.gov The use of enzymes, either as isolated proteins or in whole-cell systems, can provide exquisite chemo-, regio-, and stereoselectivity. nih.govresearchgate.netnih.govresearchgate.net Future research will likely focus on the engineering of enzymes to create tailored biocatalytic pathways for the efficient production of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate.

Q & A

Q. What are the recommended synthetic routes for Methyl (2S)-2-cyclobutyl-2-hydroxyacetate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via catalytic hydrogenation of a cyclobutyl ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to ensure (2S)-configuration retention. Alternatively, esterification of the corresponding hydroxy acid with methanol under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (0–5°C) minimizes racemization. Solvent choice (e.g., dichloromethane vs. toluene) and catalyst loading (5–10 mol%) significantly impact yield (65–85%) and enantiomeric excess (>95%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Methyl (2S)-2-cyclobutyl-2-hydroxyacetate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃) identifies cyclobutyl protons (δ 1.5–2.5 ppm) and hydroxy/ester groups (δ 3.7–5.2 ppm). 2D-COSY and HSQC confirm spatial correlations.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 173.1) and fragmentation patterns.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers, ensuring >98% ee .

Q. What safety protocols are critical when handling Methyl (2S)-2-cyclobutyl-2-hydroxyacetate in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use respirators with organic vapor cartridges.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15+ minutes. Store away from ignition sources due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Methyl (2S)-2-cyclobutyl-2-hydroxyacetate?

- Methodological Answer : Discrepancies often arise from variations in cyclobutyl precursor purity or solvent drying. Systematic optimization includes:

- Catalyst Screening : Compare Pd/C vs. Raney Ni in hydrogenation reactions.

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve intermediate solubility.

- Temperature Control : Lower temperatures (e.g., –20°C) during esterification reduce side-product formation. Validate reproducibility via triplicate trials with statistical analysis (e.g., ANOVA) .

Q. What computational chemistry approaches predict the thermodynamic stability and reactivity of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (see Becke’s 1993 work) accurately model cyclobutane ring strain and hydrogen-bonding interactions. Key steps:

Geometry optimization at the 6-31G(d,p) basis set.

Frequency analysis to confirm minima (no imaginary frequencies).

Solvation models (e.g., PCM) simulate aqueous/organic environments.

Results correlate with experimental IR spectra and pKa values .

Q. How can researchers investigate the biological interactions of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate with enzymatic targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with enzymes like lipases or cytochrome P450 isoforms.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing hydrophobic interactions with cyclobutyl motifs.

- Metabolic Studies : LC-MS/MS tracks metabolite formation (e.g., hydrolysis to 2-cyclobutyl-2-hydroxyacetic acid) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.